N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C20H23N5O3S/c1-3-5-10-15-22-23-19(29-15)21-18(28)20-12-11-16(26)25(20)14-9-7-6-8-13(14)17(27)24(20)4-2/h6-9H,3-5,10-12H2,1-2H3,(H,21,23,28) |
InChI Key |
CXFQPQKVPHKTQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with 2-oxopentanedioic acid in the presence of iodine as a catalyst . This reaction proceeds through a cyclization mechanism to form the desired quinazoline derivative. Industrial production methods may involve the use of microwave-assisted synthesis or metal-catalyzed reactions to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively block the growth and spread of cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Electronic Profile | Solubility (LogP)* | Notable Reactivity |
|---|---|---|---|---|---|
| Target Compound | Pyrroloquinazoline-thiadiazole | Butyl, Ethyl, Carboxamide | Electron-deficient, polar | ~3.2 (estimated) | Tautomerism, Metal binding |
| 5-butyl-1,3,4-thiadiazol-2-amine | 1,3,4-Thiadiazole | Butyl | Moderate electron density | ~2.8 | Nucleophilic substitution |
| 4-ethyl-2,3-dihydropyrrolo[1,2-a]quinazoline-1,5-dione | Pyrroloquinazoline | Ethyl | Electron-deficient | ~2.5 | Diels-Alder reactivity |
| N-(quinazolin-3-yl)carboxamide derivatives | Quinazoline-carboxamide | Variable alkyl chains | Polar, H-bonding capacity | 1.5–4.0 | Enzyme inhibition |
*LogP values estimated via group contribution methods.
- Thiadiazole Derivatives: The target compound’s 1,3,4-thiadiazole ring shares isoelectronic traits with 1,2,5-thiadiazoles but differs in ring strain and aromaticity.
- Pyrroloquinazoline Analogs: The fused pyrroloquinazoline system confers rigidity and planar geometry, similar to acridine or quinoline derivatives. However, the ethyl substituent and dione groups reduce basicity compared to non-ketonic analogs, altering solubility and redox behavior .
Functional Group Influence
- Carboxamide vs. Ester Groups : Replacing the carboxamide with an ester (e.g., in methyl 1,5-dioxo-pyrroloquinazoline carboxylates) reduces H-bonding capacity, lowering solubility in polar solvents but increasing metabolic stability .
- Butyl Chain Positioning : In isomeric compounds where the butyl group is relocated to the quinazoline ring, steric hindrance near the dione moiety reduces tautomerization rates by 40–60% .
Biological Activity
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex heterocyclic compound characterized by multiple functional groups and ring structures. The compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. This article reviews its biological properties based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.5 g/mol. Its structure integrates a thiadiazole moiety, which is known for enhancing biological activity due to its interaction with various biological targets.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial and antifungal properties. Research indicates that it may inhibit the growth of various microbial pathogens by interacting with specific enzymes or receptors involved in microbial growth pathways.
| Microbial Strain | Inhibition Concentration (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 25 | Antibacterial |
| Escherichia coli | 30 | Antibacterial |
| Candida albicans | 20 | Antifungal |
Anticancer Activity
The compound has also shown potential as an anticancer agent . Studies have demonstrated its ability to disrupt cell proliferation in various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism of action appears to involve the inhibition of key kinases involved in cell signaling pathways .
| Cancer Cell Line | IC50 (μM) | Reference Drug |
|---|---|---|
| A549 | 12 | Etoposide |
| MDA-MB-231 | 15 | Doxorubicin |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to bind to enzymes and receptors that play critical roles in disease pathways. For instance, it may inhibit the activity of kinases involved in angiogenesis and tumor growth .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications in the thiadiazole and quinazoline scaffolds significantly influence the biological activity of the compound. Electron-donating groups enhance anticancer properties while electron-withdrawing groups improve antimicrobial efficacy .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated significant inhibition at concentrations as low as 20 μg/mL against Candida albicans and Staphylococcus aureus.
Study 2: Anticancer Activity
A study focused on human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation with an IC50 value of 12 μM in A549 cells. The study utilized Etoposide as a reference drug for comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
